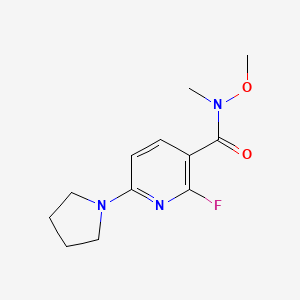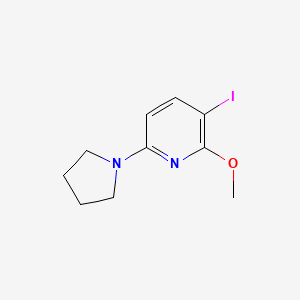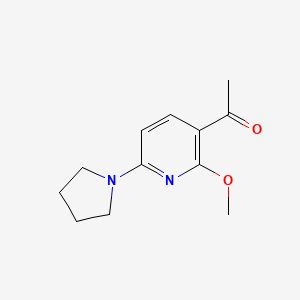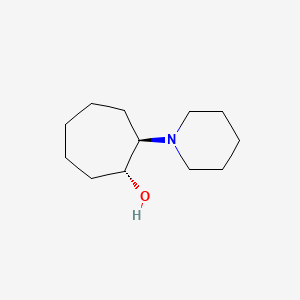![molecular formula C12H14BrNO2 B1389850 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide CAS No. 1138442-35-9](/img/structure/B1389850.png)
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide, also known as BMPA, is a brominated organic compound that has recently been studied for its potential uses in scientific research. BMPA is a derivative of acetamide, and has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has been studied for its potential uses in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has been found to be a useful reagent for the synthesis of various organic compounds, and it has also been used to study the structure and reactivity of organic molecules. Additionally, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has been used to study the mechanism of action of various drugs, and to study the biochemical and physiological effects of drugs on the human body.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is not yet fully understood. However, studies have suggested that 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide may also act as an agonist of the receptor for the neurotransmitter serotonin, which is involved in the regulation of mood and other cognitive processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide have not yet been fully studied. However, studies have suggested that 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide may have a variety of effects on the body, including an increase in the production of acetylcholine in the brain, an increase in the activity of serotonin receptors, an increase in the production of nitric oxide, and an increase in the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized easily and efficiently. Additionally, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is highly soluble in water and organic solvents, and it is stable in a variety of conditions. However, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is also limited in its use in laboratory experiments, as it is not completely understood how it interacts with other compounds.
Future Directions
The potential future directions for 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide research include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in the fields of chemistry, biochemistry, and pharmacology. Additionally, further research into the synthesis methods of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide and its use as a reagent for the synthesis of other organic compounds is needed. Finally, further research into the potential therapeutic applications of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is needed, as it may have potential therapeutic benefits in the treatment of various diseases and disorders.
Synthesis Methods
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide can be synthesized in two ways: the traditional Williamson ether synthesis and the more recently developed microwave-assisted synthesis. In the Williamson ether synthesis, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is formed by the reaction of 2-bromoacetophenone with 4-{[(2-methoxyvinyl)oxy]phenyl}-2-propanol in the presence of a base such as sodium hydroxide. In the microwave-assisted synthesis, 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide is formed by the reaction of 2-bromoacetophenone with 4-{[(2-methoxyvinyl)oxy]phenyl}-2-propanol in the presence of a microwave-activated catalyst such as sodium hydroxide. Both methods have been found to be efficient and cost-effective for the synthesis of 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide.
properties
IUPAC Name |
2-bromo-N-[4-(2-methylprop-2-enoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(2)8-16-11-5-3-10(4-6-11)14-12(15)7-13/h3-6H,1,7-8H2,2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFQIBHXQXXGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(Furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1389785.png)
![Furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1389786.png)
